molecular formula C38H30N4O B12368522 PI3K|A-IN-21

PI3K|A-IN-21

Cat. No.: B12368522
M. Wt: 558.7 g/mol
InChI Key: HLTSFFSAAHZUED-XSVYLIDLSA-N
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Description

PI3K|A-IN-21 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) family, specifically designed to inhibit the activity of PI3K enzymes. These enzymes play a crucial role in various cellular processes, including cell growth, proliferation, and survival. Aberrant activation of the PI3K pathway is often associated with cancer progression, making PI3K inhibitors like this compound valuable in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K|A-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining consistency and quality. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The use of automated systems and continuous flow chemistry can further enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

PI3K|A-IN-21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

PI3K|A-IN-21 has a wide range of scientific research applications, including:

Mechanism of Action

PI3K|A-IN-21 exerts its effects by selectively binding to the ATP-binding site of PI3K enzymes, thereby inhibiting their kinase activity. This inhibition disrupts the downstream signaling pathways, such as the PI3K/AKT/mammalian target of rapamycin (mTOR) pathway, which are crucial for cell growth and survival. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Several other PI3K inhibitors share similarities with PI3K|A-IN-21, including:

Uniqueness

This compound is unique due to its high selectivity and potency against specific PI3K isoforms, which can result in fewer off-target effects and improved therapeutic outcomes. Its distinct chemical structure and binding affinity contribute to its effectiveness in inhibiting the PI3K pathway, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C38H30N4O

Molecular Weight

558.7 g/mol

IUPAC Name

(3Z)-1-benzyl-3-benzylidene-5-[benzyl-(2-methylquinazolin-4-yl)amino]indol-2-one

InChI

InChI=1S/C38H30N4O/c1-27-39-35-20-12-11-19-32(35)37(40-27)41(25-29-15-7-3-8-16-29)31-21-22-36-33(24-31)34(23-28-13-5-2-6-14-28)38(43)42(36)26-30-17-9-4-10-18-30/h2-24H,25-26H2,1H3/b34-23-

InChI Key

HLTSFFSAAHZUED-XSVYLIDLSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=N1)N(CC3=CC=CC=C3)C4=CC\5=C(C=C4)N(C(=O)/C5=C\C6=CC=CC=C6)CC7=CC=CC=C7

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(CC3=CC=CC=C3)C4=CC5=C(C=C4)N(C(=O)C5=CC6=CC=CC=C6)CC7=CC=CC=C7

Origin of Product

United States

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